![molecular formula C16H13FN2O2S B2383403 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 441291-21-0](/img/structure/B2383403.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Scientific Research Applications
Synthesis and Antimicrobial Screening
Compounds structurally related to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide have been synthesized and evaluated for their antimicrobial properties. For instance, thiazole derivatives incorporating the benzothiazole moiety have shown potential as therapeutic agents against bacterial and fungal infections due to their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi (Desai, Rajpara, & Joshi, 2013; Desai, Rajpara, & Joshi, 2013).
Antiviral Activities
Novel a-aminophosphonates containing the benzothiazole moiety have been synthesized and shown to possess good curative and protective activities against tobacco mosaic virus (TMV) in vivo. Compounds such as diethyl [(6-fluorobenzo[d]thiazol-2-ylamino)(phenyl)methyl]phosphonate exhibited remarkable antiviral activities, suggesting the potential of benzothiazole derivatives in antiviral research (Xie et al., 2017).
Anticancer Potential
Isoxazole derivatives of benzothiazoles have been evaluated for their cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. Studies have shown that these compounds can induce G2/M cell cycle arrest and trigger apoptosis through the regulation of key proteins, suggesting a promising avenue for the development of new anticancer therapies (Kumbhare et al., 2014).
Herbicidal Applications
Certain benzothiazole derivatives have been identified as potential synthetic herbicides, exhibiting phytotoxic effects on plant growth. Research into these compounds has revealed their ability to affect both shoot and root systems, offering insights into the development of new herbicidal agents (Araniti et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitO-GlcNAcase (OGA) , a protein involved in various cellular processes
Mode of Action
Compounds with similar structures have been found to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division . This disruption inhibits bacterial cell division and leads to bacterial cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the pathways related to bacterial cell division .
Result of Action
Similar compounds have shown strong antibacterial activities against different bacteria strains, including drug-resistant strains .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that certain compounds require specific storage conditions for stability
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-19-13-8-5-11(17)9-14(13)22-16(19)18-15(20)10-3-6-12(21-2)7-4-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIWOLRVUDJBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
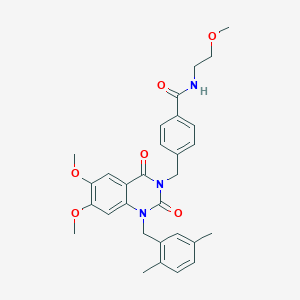
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
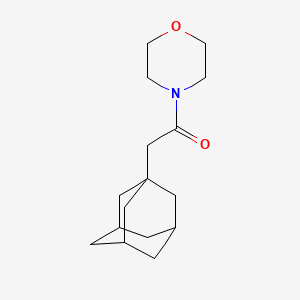
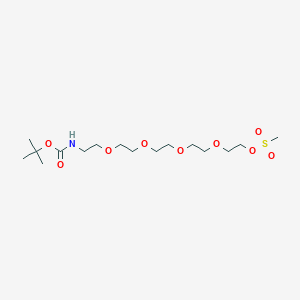
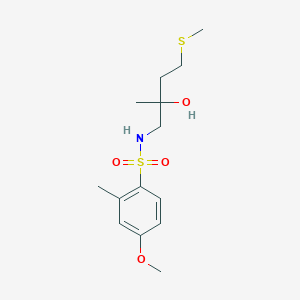
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)
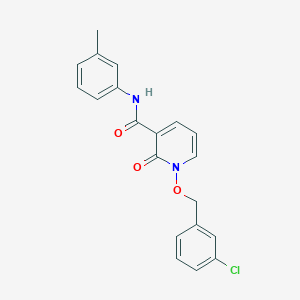
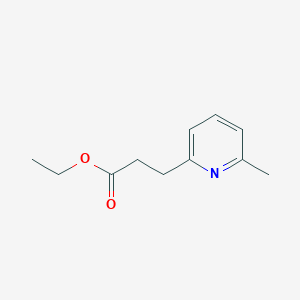
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)
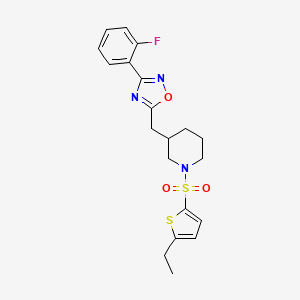
![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)
